

# Preclinical Profile of GSK3739936: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3739936 |           |
| Cat. No.:            | B8734035   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

GSK3739936 (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase (ALLINI). It exhibits a novel mechanism of action by inducing aberrant multimerization of the HIV-1 integrase enzyme, leading to the formation of replication-incompetent virions. Preclinical studies demonstrated excellent in vitro antiviral potency and a favorable pharmacokinetic profile across multiple species. However, its development was halted due to adverse toxicological findings in rats, specifically dose-dependent lipid vacuolation in the liver and kidneys. This document provides a comprehensive overview of the preclinical data for GSK3739936.

## **Mechanism of Action**

**GSK3739936** is an allosteric inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site, **GSK3739936** binds to a distinct pocket at the dimer interface of the integrase catalytic core domain. This binding event stabilizes a non-productive conformation of integrase, promoting its aberrant multimerization. This ultimately disrupts the normal process of viral maturation, resulting in the production of non-infectious viral particles with mislocalized ribonucleoprotein complexes.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of **GSK3739936**.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A scalable workflow to test "shock and kill" therapeutic approaches against the HIV-1 latent reservoir in blood cells ex vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of GSK3739936: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8734035#preclinical-profile-of-gsk3739936]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com